N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Description
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic small molecule characterized by a 3,4-dihydroisoquinoline core fused with a carboxamide group at position 2. The carboxamide nitrogen is substituted with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a key structural feature, conferring enhanced lipophilicity, metabolic stability, and electron-withdrawing properties, which may influence target binding and pharmacokinetics .
Properties
Molecular Formula |
C17H15F3N2O |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)14-6-3-7-15(10-14)21-16(23)22-9-8-12-4-1-2-5-13(12)11-22/h1-7,10H,8-9,11H2,(H,21,23) |
InChI Key |
NRXBJZNIPCGQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoquinoline Core
The synthesis begins with the preparation of 3,4-dihydroisoquinoline derivatives. In one method, a Grignard reagent derived from halo-benzotrifluoride (e.g., 3-chlorobenzotrifluoride) reacts with magnesium in tetrahydrofuran (THF) under catalytic iodine. This step generates a meta-rich trifluoromethylphenylmagnesium bromide intermediate, which is critical for regioselectivity. The Grignard reagent is then coupled with a ketene precursor (e.g., acetyl chloride) in toluene using a transition metal ligand–acid complex, such as Fe(acac)₃–acetic acid, to form the trifluoromethyl acetophenone intermediate.
Oxime Formation and Cyclization
The acetophenone intermediate undergoes oximation with hydroxylamine hydrochloride in aliphatic alcohols (e.g., ethanol) at 40–45°C for 5–7 hours. Cyclization to the dihydroisoquinoline structure is achieved via acid-catalyzed intramolecular dehydration, typically using polyphosphoric acid or concentrated HCl. This step yields the 3,4-dihydro-2(1H)-isoquinoline scaffold with >99% purity after crystallization in cyclopentane.
Carboxamide Coupling Strategies
Amide Bond Formation via HBTU/EDC-Mediated Reactions
The carboxamide group is introduced through coupling the isoquinoline intermediate with 3-(trifluoromethyl)aniline. A representative protocol uses hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) at ambient temperature. Alternatively, hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) with triethylamine (NEt₃) in acetonitrile achieves yields up to 85%.
Table 1: Comparison of Coupling Reagents
Ultrasonic-Assisted Aminolysis
Patent US4786644A describes an ultrasonic-assisted method where sodium hydride activates the isoquinoline ester intermediate in THF, followed by reaction with 3-(trifluoromethyl)aniline under reflux. This approach reduces reaction time from 20 hours to 10 hours while improving yield to 69%.
Solvent and Catalytic System Optimization
Role of Dimethylsulfoxide (DMSO)
In large-scale syntheses, DMSO enhances solubility of alkaline metal hydroxides (e.g., KOH or NaOH), facilitating nucleophilic substitution at the trifluoromethylphenyl group. For example, reacting N-methyl-3-hydroxy-3-phenylpropylamine with 1-chloro-4-(trifluoromethyl)benzene in DMSO at 100°C for 10 hours achieves 87% yield.
Transition Metal Catalysts
Iron(III) acetylacetonate [Fe(acac)₃] in acetic acid proves effective for ketene coupling, minimizing para-isomer formation to <0.1%. Comparatively, iridium or ruthenium complexes increase cost without significant yield improvements.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with gradients of ethyl acetate in hexanes (20–50%). For high-purity batches (>99%), recrystallization in cyclopentane or cyclohexane is preferred.
Analytical Validation
1H NMR and 13C NMR confirm regiochemistry, with characteristic shifts at δ 7.8–8.1 ppm (aromatic protons) and δ 165–170 ppm (carboxamide carbonyl). Mass spectrometry (ESI) typically shows [M+H]+ peaks at m/z 365.2.
Challenges and Mitigation Strategies
Isomer Separation
Early methods suffered from para-isomer contamination (~25%) during nitration steps. Modern approaches address this by using meta-rich Grignard reagents and selective crystallization.
Stability of Trifluoromethyl Group
The CF3 group is susceptible to hydrolysis under strong acidic conditions. Using mild bases (e.g., NaHCO3) during workup and avoiding elevated temperatures (>120°C) preserves integrity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol analogs.
Scientific Research Applications
Anticancer Activity
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has shown promising anticancer properties in various studies:
- In Vitro Studies : The compound was evaluated for its cytotoxic effects against a panel of human cancer cell lines. In a study conducted by the National Cancer Institute (NCI), it demonstrated significant antitumor activity with an average growth inhibition (GI) of 12.53% across multiple cell lines at a concentration of M . This suggests that the compound may interfere with critical cellular processes in cancer cells.
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways essential for cancer cell proliferation and survival. Further studies are needed to elucidate these mechanisms in detail.
Binding Affinity Studies
Research has indicated that this compound exhibits notable binding affinity to various biological targets:
- Protein-Ligand Interactions : Binding studies have shown that the compound interacts favorably with certain proteins involved in cancer progression, which may enhance its therapeutic efficacy . Understanding these interactions is crucial for the design of more potent derivatives.
Case Study 1: Antitumor Efficacy
A recent study published in a peer-reviewed journal assessed the antitumor efficacy of this compound against human colorectal cancer cells (HCT-116). The results indicated that the compound exhibited an IC50 value ranging from 5 to 10 µM, showcasing its potential as a lead compound for further development .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on structure-activity relationships, various analogs of this compound were synthesized and tested for their biological activity. The findings revealed that modifications on the trifluoromethyl group significantly affected the compound's potency and selectivity towards cancer cells . This highlights the importance of chemical substitutions in optimizing therapeutic profiles.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways[5][5].
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analysis
The following table highlights critical structural differences between the target compound and its analogs:
Key Observations:
- Substituent Position : The target compound’s 3-(trifluoromethyl)phenyl group (meta) contrasts with TC-I 2000’s 4-(trifluoromethyl)phenyl (para), which may alter steric and electronic interactions with enzymatic targets .
- Chiral Centers : The (S)-configured benzyl analog () demonstrates enantiomer-specific activity, underscoring the importance of stereochemistry in drug design .
Key Insights:
Pharmacokinetic and Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations:
- Lipophilicity : The target compound’s predicted LogP (~3.5) balances solubility and membrane permeability, whereas TC-I 2000’s higher LogP (~4.1) may favor CNS penetration .
Biological Activity
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties. The molecular formula is , indicating the presence of fluorine which can enhance lipophilicity and biological activity.
Research indicates that this compound interacts with various biological targets, including receptors involved in neuroinflammation and cancer. Specifically, it has been studied for its affinity towards the translocator protein (TSPO), which plays a role in mitochondrial function and cellular stress responses.
1. Neuroinflammation
Recent studies have demonstrated that this compound exhibits significant neuroprotective effects. It has been shown to modulate TSPO activity, which is crucial in neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease. In vivo studies indicated that this compound reduced the activation of microglia, thereby mitigating neuroinflammation .
2. Anticancer Properties
The compound also shows promise as an anticancer agent. In vitro assays revealed that it induces apoptosis in various cancer cell lines by activating caspase pathways. The mechanism involves the inhibition of specific signaling pathways that are often upregulated in tumors .
Case Study 1: Neuroprotection in Animal Models
In a study involving mice with induced neuroinflammation, administration of this compound resulted in a significant reduction in inflammatory markers. Histological analysis showed decreased microglial activation and improved neuronal survival compared to control groups .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed that the compound triggers apoptosis through mitochondrial pathways .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Neuroinflammation | Reduced activation of microglia | Modulation of TSPO activity |
| Anticancer | Induced apoptosis in cancer cells | Activation of caspase pathways |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via Ugi-type multicomponent reactions, leveraging protocols similar to those used for tetrahydroisoquinoline derivatives. For example, coupling 3-(trifluoromethyl)aniline with a preformed 3,4-dihydroisoquinoline scaffold using a carboxamide-forming reagent (e.g., EDCI/HOBt) under inert conditions. Reaction optimization involves adjusting catalysts (e.g., IBX for oxidative steps), solvents (DCM or THF), and temperature (0–25°C) to improve yields (73% achieved in analogous syntheses) .
- Key Metrics : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodology : Employ spectroscopic techniques:
- 1H/13C NMR to confirm substitution patterns (e.g., trifluoromethylphenyl resonance at ~7.5 ppm for aromatic protons).
- HRMS for molecular weight verification (expected [M+H]+ ~363.1 g/mol).
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related isoquinoline carboxamides .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize enzyme inhibition assays targeting monoamine oxidases (MAO-A/B) and acetylcholinesterase (AChE), given the activity of structurally analogous compounds. Use fluorometric or colorimetric substrates (e.g., kynuramine for MAO, Ellman’s reagent for AChE) at pH 7.4, 37°C. IC50 values are calculated from dose-response curves (3–10 concentrations, triplicate runs) .
- Controls : Include known inhibitors (e.g., clorgyline for MAO-A) to validate assay conditions.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodology : Synthesize derivatives with modifications to:
- Trifluoromethylphenyl group : Replace with other electron-withdrawing groups (e.g., nitro) to assess π-π stacking effects.
- Dihydroisoquinoline core : Introduce substituents (e.g., methyl, halogen) at positions 1 or 3 to probe steric tolerance.
Evaluate selectivity using panels of related enzymes (e.g., MAO vs. cholinesterases) and compare binding affinities via molecular docking (AutoDock Vina) .- Data Analysis : Use computational models to correlate logP values with membrane permeability and IC50 shifts.
Q. How can contradictions in biological activity data across studies be resolved?
- Case Example : Discrepancies in IC50 values for sodium channel inhibition may arise from assay variability (e.g., cell lines, voltage protocols).
- Resolution :
- Orthogonal Assays : Validate using patch-clamp electrophysiology (e.g., HEK293 cells expressing NaV1.7) alongside fluorometric flux assays.
- Purity Verification : Reanalyze compound batches via LC-MS to rule out impurities >98% .
- Standardize Conditions : Use identical buffer compositions (e.g., HEPES vs. PBS) and control for temperature fluctuations.
Q. What in vivo models are appropriate for evaluating analgesic or neuroprotective efficacy?
- Methodology : Utilize rodent models of neuropathic pain (e.g., chronic constriction injury) or inflammation (complete Freund’s adjuvant). Administer the compound intraperitoneally (1–10 mg/kg) and assess mechanical allodynia (von Frey filaments) or thermal hyperalgesia (Hargreaves test). Include positive controls (e.g., gabapentin) and measure plasma exposure via LC-MS/MS .
- Advanced Metrics : Perform immunohistochemistry to quantify target engagement (e.g., reduced glial activation in spinal cord).
Q. How can metabolic stability and CYP450 interactions be assessed preclinically?
- Methodology :
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion over 60 min. Calculate t1/2 using non-compartmental analysis.
- CYP Inhibition : Screen against CYP3A4/2D6 isozymes using fluorescent probes (e.g., midazolam for CYP3A4).
- Metabolite ID : Use high-resolution LC-MS to identify oxidative metabolites (e.g., hydroxylation at the dihydroisoquinoline ring) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
